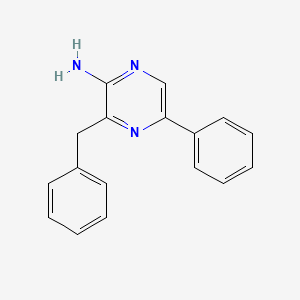

3-Benzyl-5-phenylpyrazin-2-amine

Description

Structural Classification and Significance within Heterocyclic Chemistry

3-Benzyl-5-phenylpyrazin-2-amine is classified as a substituted pyrazine (B50134). The core of this molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This fundamental structure is a diazine, a significant class of compounds in heterocyclic chemistry.

The structure is further defined by the specific substituents attached to this ring:

A benzyl (B1604629) group at the 3rd position.

A phenyl group at the 5th position.

An amine group at the 2nd position.

The presence of the electron-deficient pyrazine ring, combined with the electron-donating amine group and the π-systems of the benzyl and phenyl rings, creates a molecule with unique electronic properties. jiehuapharma.comnih.gov Heterocyclic compounds like this are integral to many areas of chemical research due to their diverse functionalities and potential applications. The specific arrangement of substituents on the pyrazine core can significantly influence the molecule's physical and chemical properties, making it a target for tailored synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃ |

| Molecular Weight | 261.32 g/mol molbase.comambeed.com |

| CAS Number | 70217-86-6, 1309832-49-2 jiehuapharma.commolbase.com |

| Purity | ≥98% |

Overview of Research Trajectories for Pyrazine Derivatives

Research into pyrazine derivatives has followed several key trajectories, primarily driven by their wide-ranging biological activities and their utility in materials science. The pyrazine nucleus is a crucial scaffold in medicinal chemistry and is found in numerous biologically active compounds.

A significant area of investigation is the synthesis of novel pyrazine derivatives for potential pharmaceutical applications. Studies have shown that pyrazine compounds can exhibit anticancer, diuretic, antidiabetic, and anti-inflammatory properties. nih.gov The synthesis of these derivatives often involves condensation reactions, with methods being developed to improve efficiency and yield. nih.govresearchgate.net For instance, the synthesis of a related compound, 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, a precursor to the bioluminescent molecule coelenterazine, has been achieved through a condensation reaction followed by reduction.

In the field of materials science, pyrazine derivatives are explored for their unique optical and electronic properties. jiehuapharma.com The electron-deficient nature of the pyrazine ring makes it a suitable component in "push-pull" systems, which are valuable for creating materials with nonlinear optical (NLO) properties. nih.gov These materials have potential applications in advanced technologies such as telecommunications and optical computing. Research in this area focuses on synthesizing pyrazine analogs and studying how different substituents affect their electronic and photoluminescent behavior. The goal is to develop advanced materials with tailored optical or electronic characteristics for specific applications. jiehuapharma.com

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-5-phenylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3/c18-17-15(11-13-7-3-1-4-8-13)20-16(12-19-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGMHWCZZWCBON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436787 | |

| Record name | 2-amino-3-benzyl-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70217-86-6 | |

| Record name | 2-amino-3-benzyl-5-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering

Established Synthetic Routes for 3-Benzyl-5-phenylpyrazin-2-amine

The creation of the this compound structure relies on a handful of primary synthetic strategies. These include building the pyrazine (B50134) core from acyclic precursors, modifying a pre-existing pyrazine ring, and attaching the aryl groups through modern coupling techniques.

Cyclization Approaches Utilizing Appropriate Precursors

The formation of the pyrazine ring often begins with the condensation and subsequent cyclization of 1,2-dicarbonyl compounds with 1,2-diamines. While specific examples for this compound are not extensively detailed in readily available literature, the general principle involves reacting a substituted α-amino ketone with another α-amino ketone or a related precursor. For instance, the condensation of an aminoketone with an α-bromoacylamino ketone can lead to the formation of a trisubstituted pyrazine ring. gla.ac.uk The strategic selection of precursors containing the benzyl (B1604629) and phenyl moieties is crucial for the direct synthesis of the target molecule.

Another approach involves the cyclization of α-bromoacylaminoketones with ammonia, which has been utilized for the synthesis of 2-hydroxy-3,5,6-trisubstituted-pyrazines. gla.ac.uk Subsequent chemical modifications would then be necessary to introduce the amino group at the 2-position. Amidative cyclization of alkynyl esters has also emerged as a method to access pyrazin-1(2H)-ones, which could potentially serve as intermediates. nih.gov

| Precursor Type | General Reaction | Potential for this compound Synthesis |

| α-Diketones and Diamines | Condensation and cyclization | Requires precursors with pre-installed benzyl and phenyl groups. |

| α-Bromoacylaminoketones | Cyclization with ammonia | Forms a hydroxypyrazine intermediate requiring further functionalization. |

| Alkynyl Esters | Amidative cyclization | Yields a pyrazinone intermediate that would need conversion to the desired amine. |

Halogenation-Amination Sequences for Pyrazine Ring Formation

A common strategy for introducing an amino group onto a pyrazine ring involves a halogenation-amination sequence. This process typically starts with a pyrazine core that is first halogenated, often with reagents like chlorine or bromine, to create a more reactive site for nucleophilic substitution. youtube.comyoutube.com The resulting halopyrazine can then undergo amination.

Direct amination of pyrazine bases using reagents like sodamide has been reported, but yields can be variable and reaction conditions are often specific to the substrate. gla.ac.uk A more controlled and widely applicable method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a halopyrazine) and an amine. nih.gov This reaction has become a powerful tool in synthetic chemistry for forming C-N bonds. nih.gov For the synthesis of this compound, this would entail starting with a 2-halopyrazine already substituted with the benzyl and phenyl groups at the 3 and 5 positions, respectively.

In some synthetic routes, a Sandmeyer-type reaction can be employed, where a diazonium salt derived from an aminopyrazine is converted to a halide, which can then be subjected to further reactions. chemicalpapers.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of highly substituted aromatic and heteroaromatic compounds, including pyrazine derivatives. rsc.orgnih.govresearchgate.netrsc.org These reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the introduction of the benzyl and phenyl groups onto the pyrazine scaffold.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. mdpi.comnih.gov In the context of synthesizing this compound, this could involve reacting a dihalopyrazine with phenylboronic acid and benzylboronic acid in a stepwise manner. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com

For example, a 3,5-dihalopyrazine-2-amine could first be coupled with phenylboronic acid, followed by a second coupling with a benzylboronic acid derivative to yield the final product. The order of these coupling reactions can be controlled by the relative reactivity of the halide leaving groups (e.g., I > Br > Cl). This method offers a high degree of flexibility in introducing the desired aryl and benzyl substituents. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Key Advantage |

| Dihalopyrazine-2-amine | Phenylboronic acid / Benzylboronic acid | Pd(OAc)2 / Ligand | High functional group tolerance, mild conditions. mdpi.comresearchgate.net |

| Bromo-aminopyrazine | Aryl/Benzyl boronic esters | CataXCium A Pd G3 | Effective for unprotected ortho-bromoanilines. nih.gov |

The Stille-Kelly coupling involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.org This method is also effective for C-C bond formation in pyrazine chemistry. rsc.org The synthesis could proceed by reacting a halogenated pyrazine intermediate with a phenylstannane and a benzylstannane. A notable variation is the intramolecular Stille-Kelly coupling, which is useful for forming cyclic structures. wikipedia.orgyoutube.com

While organotin reagents are stable and tolerate many functional groups, their toxicity is a significant drawback. wikipedia.org The reaction of a stannylated pyrazine with an aroyl chloride has been shown to produce the desired ketone, which could potentially be converted to the benzyl group through subsequent reduction steps. rsc.org

The Negishi reaction utilizes an organozinc reagent and an organohalide in a palladium- or nickel-catalyzed coupling. wikipedia.org This reaction is a powerful tool for C-C bond formation and has been applied to pyrazine chemistry. rsc.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org

For the synthesis of this compound, a dihalopyrazine could be selectively metalated to form a zincate, which then undergoes a Negishi cross-coupling with an appropriate aryl or benzyl halide. rsc.orgyoutube.com This approach allows for the regioselective introduction of substituents. The development of new ligands has expanded the scope of the Negishi reaction to include the coupling of secondary alkylzinc halides with aryl bromides and chlorides, which is relevant for introducing the benzyl group. nih.govrsc.org

| Coupling Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron | Mild conditions, low toxicity, commercially available reagents. nih.gov |

| Stille-Kelly | Organotin | Air and moisture stable reagents, but toxic. wikipedia.org |

| Negishi | Organozinc | High reactivity, faster reactions, but reagents are moisture and air-sensitive. wikipedia.org |

Direct Organometallic Addition Strategies (e.g., Benzyllithium)

The introduction of a benzyl group onto the pyrazine core can be achieved through direct organometallic addition. While specific literature on the use of benzyllithium (B8763671) for the direct synthesis of this compound is not prevalent, the strategy is well-established for similar transformations. This approach typically involves the reaction of an organometallic reagent, such as benzyllithium or a benzyl Grignard reagent (benzylmagnesium bromide), with a suitably functionalized pyrazine ring.

For instance, the reaction could proceed via the addition of the benzyl nucleophile to an electrophilic carbon on the pyrazine ring. This often requires a precursor like a halogenated pyrazine (e.g., 3-chloro-5-phenylpyrazin-2-amine). The strongly nucleophilic carbanion of the organometallic reagent attacks the carbon atom bearing the halogen, displacing it in a nucleophilic aromatic substitution reaction. Alternatively, organometallic reagents can add to carbonyl groups or imines on precursor molecules which are then cyclized. libretexts.orgmsu.edu The reactivity of organolithium and Grignard reagents is high, and they are considered strong bases, which can lead to irreversible 1,2-addition reactions. libretexts.org The choice of reagent and reaction conditions is critical to control selectivity and prevent unwanted side reactions.

Optimization of Synthetic Reaction Conditions

Optimizing reaction conditions is paramount for maximizing product yield, minimizing impurities, and ensuring an efficient and scalable process.

Temperature Control and Side Reaction Mitigation

Temperature is a critical parameter in the synthesis of pyrazine derivatives. It directly influences reaction rates and the formation of side products. For many pyrazine syntheses, an increase in temperature can enhance the reaction rate and yield up to an optimal point. nih.gov For example, in certain enzymatic syntheses of pyrazinamide (B1679903) derivatives, 45 °C was found to be the optimal temperature, with higher temperatures potentially causing irreversible denaturation of the enzyme catalyst, thereby reducing the yield. nih.gov In other non-enzymatic reactions, lowering the temperature from 150 °C to 125 °C resulted in a quantitative yield of the desired pyrazine product, indicating that excessive heat can promote side reactions. nih.gov Precise temperature control, often facilitated by continuous flow reactors, allows for enhanced heat transfer and helps to mitigate the formation of undesirable by-products. nih.gov

Catalyst Selection and Efficiency Enhancement (e.g., Lewis Acids, Palladium Catalysts)

Catalysts are fundamental to enhancing the efficiency of pyrazine synthesis.

Lewis Acids: Lewis acids like Titanium(IV) chloride (TiCl₄), Gallium(III) chloride (GaCl₃), and Indium(III) chloride (InCl₃) can be employed to catalyze key steps in the formation of heterocyclic rings. capes.gov.br They function by activating substrates, for example, in domino reactions involving the formation of an enamine followed by a regioselective intramolecular cyclization. capes.gov.br The selection of the appropriate Lewis acid is crucial and often depends on the electronic properties of the reacting molecules. capes.gov.br

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds in the synthesis of substituted pyrazines. For instance, Suzuki-Miyaura coupling can be used to link aryl groups to a pyrazine core. The general mechanism involves oxidative addition of palladium(0) to a halo-pyrazine, followed by transmetalation with an organoboron reagent, and finally reductive elimination to yield the product and regenerate the catalyst. youtube.com Palladium nanoparticles have also been shown to be effective in benzylallylation reactions. rsc.org The choice of ligands and bases is critical in directing the selectivity of palladium-catalyzed reactions. nih.gov

Other catalysts, such as copper(I) iodide and manganese complexes, have also been utilized in pyrazine synthesis, demonstrating the breadth of catalytic systems available. nih.govnih.gov

Solvent System Polarity and Yield Optimization

The choice of solvent significantly impacts the reaction yield by influencing reactant solubility, catalyst activity, and reaction pathways. The polarity of the solvent is a key consideration. In some enzymatic syntheses, solvents with a log P value between 0.6 and 3.5 are preferred to maximize enzyme activity and stability. nih.gov A study on the synthesis of pyrazinamide derivatives found that tert-amyl alcohol gave a higher product yield compared to more polar solvents like methanol (B129727) or more non-polar solvents like dichloromethane. nih.gov In other cases, solvents like toluene, THF, or 1,4-dioxane (B91453) have been used, with yields varying depending on the specific reaction. nih.gov The selection of an appropriate solvent system is therefore a critical step in optimizing the synthesis for maximum yield.

| Solvent | Log P Value | Product Yield (%) | Reference |

|---|---|---|---|

| tert-Amyl alcohol | 1.3 | 91.6 | nih.gov |

| Isobutanol | 0.6 | 85.2 | nih.gov |

| Isopropanol | 0.3 | 79.4 | nih.gov |

| Ethanol | -0.2 | 75.3 | nih.gov |

| Methanol | -0.7 | 65.2 | nih.gov |

| Acetonitrile | -0.3 | 63.7 | nih.gov |

Reaction Monitoring Techniques (e.g., TLC, HPLC, LCMS)

Monitoring the progress of a reaction is crucial for determining its endpoint and optimizing conditions.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to qualitatively monitor a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of reactants and the appearance of the product over time. capes.gov.br

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture. It is widely used for the separation and quantification of pyrazine derivatives. nih.gov Reversed-phase columns, such as C18, are commonly used with mobile phases like acetonitrile/water or methanol/water to separate compounds based on their polarity. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. It is particularly suitable for analyzing pyrazines in complex mixtures. nih.gov LC-MS allows for the optimization of mass spectrometer parameters for each specific pyrazine to achieve high sensitivity and accurate quantification through methods like multiple reaction monitoring (MRM). nih.gov

Purification Methodologies for Synthetic Intermediates and Final Product

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and by-products. Common purification techniques for pyrazine derivatives include:

Recrystallization Techniques

Recrystallization is a fundamental purification technique for solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.

For pyrazine derivatives, the choice of solvent is crucial. A very simple and environmentally benign method for the preparation of pyrazine derivatives of pentacyclic triterpenoids involves dissolving the crude product in aqueous methanol, followed by purification. tandfonline.com In some cases, a mixture of solvents is employed to achieve the desired solubility characteristics. For instance, crystallization from a chloroform-methanol mixture has been reported for certain pyrazine derivatives. tandfonline.com

The general procedure for recrystallization of a thieno[2-3-b]pyridine derivative, a related heterocyclic system, involved dissolving the crude product in methanol and allowing it to recrystallize. mdpi.com The success of recrystallization depends on the differential solubility of the target compound and its impurities in the chosen solvent system at different temperatures.

Table 1: Example Solvents for Recrystallization of Heterocyclic Compounds

| Compound Type | Solvent(s) | Reference |

| Pyrazine derivatives of pentacyclic triterpenoids | Aqueous Methanol | tandfonline.com |

| Pyrazine derivative C33H50O2N2 | Chloroform-Methanol | tandfonline.com |

| Benzoyl thieno[2-3-b]pyridine derivatives | Methanol | mdpi.com |

Chromatographic Separation Methods (e.g., Flash Chromatography, HPLC)

Chromatographic methods are indispensable for the purification of organic compounds, particularly when dealing with complex mixtures or when high purity is required. Flash chromatography and High-Performance Liquid Chromatography (HPLC) are commonly employed for the separation of pyrazine derivatives.

Flash Chromatography:

Flash chromatography is a rapid form of column chromatography that uses a positive pressure to force the solvent through the column, leading to faster separations. Silica (B1680970) gel is the most common stationary phase for the purification of pyrazine derivatives. jasco.huresearchgate.netrsc.org The choice of the mobile phase, typically a mixture of solvents, is optimized to achieve the best separation.

For example, the purification of pyrazine derivatives has been successfully achieved using silica gel column chromatography with a petroleum ether/ethyl acetate (B1210297) gradient. rsc.org In another instance, a mixture of hexane (B92381) and ethyl acetate (90:10) was effective for the separation of pyrazines, where the elution order was related to the total alkyl substituent content. nih.gov The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). tandfonline.comresearchgate.netrsc.org

Table 2: Examples of Flash Chromatography Conditions for Pyrazine Derivatives

| Compound/Mixture | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Pyrazinamide derivatives | Silica gel (200-300 mesh) | Petroleum ether/ethyl acetate gradient (6:1 to 1:1) | rsc.org |

| 6‑Bromo‑3‑aminopyrazine‑2‑carbonitrile | Silica gel | Petroleum ether/Ethyl acetate | researchgate.net |

| 3,6‑Dichloropyrazine‑2‑carbonitrile | Silica gel | Petroleum ether/Ethyl acetate | researchgate.net |

| General pyrazine derivatives | Silica gel | Varied proportions of petroleum ether and ethyl acetate | tandfonline.com |

| Pyrazines from reaction mixture | Silica | 90/10 hexane/ethyl acetate | nih.gov |

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful analytical and preparative technique that offers high resolution and sensitivity. It is widely used for the analysis and purification of heterocyclic aromatic amines. nih.govjfda-online.com For the separation of amines, specialized columns and mobile phases can be employed. For instance, a method using a positively charged, anion-exchange BIST™ B or BIST™ B+ column has been developed for the retention and separation of amines. sielc.com This method relies on a multi-charged negative buffer, like sulfuric acid, and a mobile phase with a high organic solvent content. sielc.com

The detection of separated compounds in HPLC is often achieved using ultraviolet (UV) or mass spectrometric (MS) detectors. nih.gov HPLC coupled with electrospray-MS is a particularly powerful tool for both the identification and quantification of heterocyclic amines. nih.gov

Considerations for Scalable Synthetic Approaches in Research

Transitioning a synthetic route from a laboratory research scale to a larger, potentially industrial, scale requires careful consideration of several factors to ensure safety, efficiency, and economic viability.

One of the key considerations is the development of atom-economical and environmentally benign synthetic methods. For instance, the synthesis of 2,5-dialkyl-substituted symmetrical pyrazine derivatives through the dehydrogenative self-coupling of 2-aminoalcohols is an example of a sustainable method, as it generates only hydrogen gas and water as byproducts. nih.gov

The use of hazardous reagents should be minimized or replaced with safer alternatives. For example, a synthetic protocol for favipiravir (B1662787) eliminated the use of the hazardous POCl3. researchgate.net Similarly, solvent-free reaction conditions and the use of non-chromatographic purification techniques are advantageous for greener and more scalable processes. rsc.org

Continuous-flow synthesis offers significant advantages for scalability. nih.gov A continuous-flow system was developed for the synthesis of pyrazinamide derivatives, allowing for a more efficient and greener process with good scalability. nih.gov This method can be conducted at lower temperatures and shorter reaction times compared to batch processes. nih.gov

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Core

The pyrazine ring is an aromatic heterocycle characterized by its π-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This inherent electron deficiency generally renders the ring resistant to electrophilic aromatic substitution while making it susceptible to nucleophilic attack. researchgate.net However, the reactivity of the pyrazine core in 3-benzyl-5-phenylpyrazin-2-amine is significantly modulated by the strongly activating amino group (-NH2) at the C2 position.

Electrophilic Substitution: The -NH2 group is a powerful activating group that directs electrophiles to the ortho and para positions by donating electron density to the ring through resonance. byjus.com In the case of 2-aminopyrazine (B29847), the para position (C5) and the ortho position (C3) are activated. For the title compound, with substituents already at C3 and C5, electrophilic attack would be directed towards the remaining open position, C6, which is meta to the amino group and thus less favored.

A prominent example of electrophilic substitution on an aminopyrazine is halogenation. Detailed studies on 2-aminopyrazine have shown that reaction conditions can be controlled to achieve selective substitution. thieme.de For instance, bromination can yield 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine (B131937) depending on the amount of the halogenating agent used. thieme.de This highlights that the positions para and ortho to the amino group are the most reactive sites.

Nucleophilic Substitution: While the pyrazine ring is inherently primed for nucleophilic aromatic substitution (SNAr), this reactivity is typically exploited when a good leaving group, such as a halogen, is present on the ring. rsc.orgnih.gov Chloropyrazines, for example, undergo displacement reactions with various nucleophiles like sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide. rsc.org In this compound itself, direct nucleophilic substitution on the ring is unlikely as there is no suitable leaving group. However, derivatives of this compound, such as a halogenated analog, would be expected to readily undergo SNAr reactions.

Table 1: Substitution Reactions on the Aminopyrazine Core

| Reaction Type | Reagent/Conditions | Position of Attack | Product Type | Reference(s) |

| Electrophilic Halogenation | Bromine (Br₂) | C5 (para), C3 (ortho) | Halogenated aminopyrazine | thieme.de |

| Nucleophilic Substitution | Sodium Methoxide (on chloropyrazine) | Carbon bearing Chlorine | Alkoxy-pyrazine | rsc.org |

Oxidation and Reduction Pathways of the Compound

The nitrogen atoms in the pyrazine ring and the exocyclic amino group are sites for both oxidation and reduction reactions.

Oxidation: The ring nitrogen atoms of pyrazine and its derivatives can be oxidized to form N-oxides. This is a common transformation for heteroaromatic nitrogen compounds. The oxidation of 2-aminopyrazine, for instance, can lead to the formation of two isomeric mono-N-oxides and a 1,4-di-N-oxide. The resulting N-oxides can exhibit different reactivity compared to the parent compound.

Reduction: Reduction pathways can target either the pyrazine ring or the N-oxide functionality if present. Pyrazine N-oxides can be reduced back to the parent pyrazine. For example, the reduction of a pyrazine N-oxide, formed during the synthesis of a related compound, was achieved using zinc and acetic acid (Zn/AcOH). A similar reaction, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine, can be accomplished using iron in the presence of mineral acids like hydrochloric or sulfuric acid. mdpi.org These methods suggest that if this compound were converted to its N-oxide, it could be readily reduced back to the amine.

Table 2: Oxidation and Reduction Reactions

| Transformation | Reagent/Conditions | Functionality Targeted | Product | Reference(s) |

| Oxidation | Oxidizing Agent (e.g., peroxy acid) | Ring Nitrogen | Pyrazine N-oxide | |

| Reduction of N-oxide | Iron (Fe) and Acid (e.g., HCl, H₂SO₄) | N-oxide | Pyrazine | mdpi.org |

| Reduction of N-oxide | Zinc (Zn) and Acetic Acid (AcOH) | N-oxide | Pyrazine | researchgate.net |

Functional Group Transformations and Derivatization Strategies

The functional groups of this compound provide multiple handles for derivatization. Key strategies include transformations of the pyrazine core and the exocyclic amino group.

Core Derivatization: As mentioned, electrophilic halogenation is a viable method for introducing functional handles onto the pyrazine ring. The resulting halo-pyrazines are valuable precursors for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other groups. rsc.org

Amino Group Transformations: The primary amino group at the C2 position is a key site for derivatization. One common strategy is acylation . To control the high reactivity of the aromatic amine during other reactions like electrophilic substitution, the amino group can be protected by acetylation with acetic anhydride. byjus.com This forms an amide, which is less activating and can be hydrolyzed back to the amine after the desired reaction is complete. byjus.com This amide, in turn, can be a substrate for further reactions. For instance, amides can be reduced to the corresponding secondary amines using strong reducing agents like lithium aluminum hydride.

Table 3: Derivatization Strategies

| Strategy | Reagent/Conditions | Target Site | Intermediate/Product | Purpose | Reference(s) |

| Halogenation | N-Bromosuccinimide (NBS) | Pyrazine Ring (C6) | Bromo-substituted derivative | Introduce handle for cross-coupling | thieme.de |

| Acylation (Protection) | Acetic Anhydride | Amino Group | N-acetylated pyrazine | Control reactivity, protection | byjus.com |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amide | Secondary Amine | N-alkylation | nih.gov |

Mechanistic Studies of Key Synthetic Transformations

The synthesis of asymmetrically substituted aminopyrazines like this compound often involves the condensation of two different α-carbonyl precursors. A plausible synthetic pathway is the condensation of an α-amino ketone with an α-aminonitrile, followed by an oxidation or dehydrogenation step.

A general mechanism for pyrazine formation involves the dimerization of α-amino aldehydes or ketones. nih.govasm.org The process can begin with the dehydrogenation of a β-amino alcohol to yield an aldehyde intermediate. This intermediate can then undergo self-coupling to form a 2,5-dihydropyrazine, which subsequently aromatizes through dehydrogenation to the final pyrazine product. nih.gov The synthesis of the related 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine involves the condensation of p-hydroxyphenylglyoxal aldoxime with α-aminophenylpropiononitrile in the presence of TiCl₄, which results in a pyrazine N-oxide that is then reduced. researchgate.net This suggests a mechanism where initial condensation forms the heterocyclic ring, which is then aromatized in a final step.

Amine Reactivity and Alkylation Dynamics

The exocyclic primary amino group of this compound is nucleophilic and readily participates in reactions with electrophiles. byjus.com A key reaction is N-alkylation, which is the substitution of a hydrogen atom on the amine with an alkyl group.

However, the direct alkylation of primary amines with alkyl halides is often difficult to control. youtube.com The initial product, a secondary amine, is also nucleophilic and can compete with the starting primary amine for the remaining alkyl halide. nih.govlibretexts.org This leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it a poor method for the clean synthesis of a specific secondary or tertiary amine. youtube.comlibretexts.org

To achieve controlled mono-alkylation, alternative methods are preferred. One such method is reductive alkylation (also known as reductive amination). This process involves reacting the amine with an aldehyde or ketone to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine. researchgate.net For example, N-monosubstituted 2-aminopyridines can be prepared in high yield by reacting 2-aminopyridine (B139424) with an aldehyde in a formic acid solution, which acts as both the catalyst and the reducing agent. researchgate.net This approach avoids the problem of over-alkylation and is a superior strategy for synthesizing N-alkyl derivatives of this compound.

Table 4: Amine Alkylation Dynamics

| Method | Electrophile | Reagents | Outcome | Notes | Reference(s) |

| Direct Alkylation | Alkyl Halide (R-X) | Base (optional) | Mixture of primary, secondary, tertiary, and quaternary amines | Poorly controlled, leads to over-alkylation | nih.govyoutube.com |

| Reductive Alkylation | Aldehyde (R-CHO) | Formic Acid | Clean, N-monosubstituted secondary amine | Controlled, high-yield reaction | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom within the 3-Benzyl-5-phenylpyrazin-2-amine molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its different proton environments. The benzylic protons (CH₂) adjacent to the pyrazine (B50134) ring are expected to appear as a singlet, as they lack adjacent protons for coupling. researchgate.net The aromatic protons of the benzyl (B1604629) and phenyl rings will likely resonate as complex multiplets in the downfield region of the spectrum. The single proton on the pyrazine ring is anticipated to appear as a singlet. The amine (NH₂) protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H (from benzyl group) | 7.20-7.40 | Multiplet |

| Phenyl-H (at C5) | 7.40-8.00 | Multiplet |

| Pyrazine-H (at C6) | ~8.0-8.5 | Singlet |

| Amine (NH₂) | 4.5-5.5 (broad) | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbons of the pyrazine core, the benzyl substituent, and the phenyl substituent. The carbons of the pyrazine ring are expected to resonate at lower field due to the electron-withdrawing nature of the nitrogen atoms. mdpi.com The benzylic carbon will appear in the aliphatic region, while the carbons of the two phenyl rings will be found in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazine Ring Carbons | 135-160 |

| Phenyl Ring Carbons | 125-140 |

| Benzylic Carbon (CH₂) | 40-50 |

Note: Predicted values are based on typical chemical shifts for N-heterocyclic and aromatic compounds. rsc.orgrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by specific absorption bands. The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands. orgchemboulder.comspectroscopyonline.com Aromatic C-H stretching vibrations from the phenyl rings and the C-H stretch of the benzylic methylene (B1212753) group will also be present. wpmucdn.com The C=N and C=C stretching vibrations of the pyrazine and phenyl rings typically appear in the fingerprint region. orgchemboulder.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1580-1650 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (CH₂) | Stretch | 2850-2960 |

| C=N, C=C (Aromatic Rings) | Stretch | 1400-1600 |

Note: Predicted values are based on standard IR correlation tables. orgchemboulder.comwpmucdn.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₇H₁₅N₃, corresponding to a molecular weight of approximately 261.33 g/mol . achemblock.com

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 261. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation would be the cleavage of the benzyl group, leading to a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺). Another significant fragmentation could be the loss of the benzyl radical to give a fragment ion [M-C₇H₇]⁺ at m/z 170. Further fragmentation of the pyrazine ring structure is also anticipated. docbrown.infomdpi.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 261 | [C₁₇H₁₅N₃]⁺ (Molecular Ion) |

| 170 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Single-Crystal X-ray Diffraction Analysis

A crystallographic analysis would reveal the planarity of the central pyrazine ring. It would also determine the rotational orientation (dihedral angles) of the benzyl and phenyl substituents relative to the pyrazine core. Intermolecular interactions, particularly hydrogen bonding involving the amine group's protons and the nitrogen atoms of adjacent pyrazine rings, would be elucidated, providing insight into the crystal packing arrangement. mdpi.com

Table 5: Expected Bond Parameters from X-ray Diffraction Analysis

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Angle (°) |

|---|---|---|---|

| Pyrazine C-N | ~1.33-1.39 | C-N-C (in ring) | ~115-120 |

| Pyrazine C-C | ~1.38-1.42 | N-C-C (in ring) | ~120-125 |

| C(ring)-C(benzyl) | ~1.51 | C(ring)-C-N(amine) | ~118-122 |

| C(amine)-N | ~1.38 | H-N-H | ~109 |

Note: Expected values are based on data from structurally related heterocyclic compounds. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For a compound like this compound, these interactions would be pivotal in determining its solid-state properties. A detailed analysis, typically derived from single-crystal X-ray diffraction data, would elucidate the nature and geometry of these forces.

In pyrazine-based structures, hydrogen bonds are a predominant interaction. escholarship.org The amino group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen atoms within the pyrazine ring are potential acceptors. escholarship.org This can lead to the formation of supramolecular structures, such as dimers or extended chains. Current time information in Bangalore, IN.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Geometry |

| Hydrogen Bond | N-H (amino group) | N (pyrazine ring) | Linear or near-linear |

| π-π Stacking | Phenyl/Benzyl ring | Phenyl/Benzyl ring | Parallel or T-shaped |

| C-H···π | C-H (aromatic/aliphatic) | Phenyl/Benzyl ring | Hydrogen pointing towards the π-face |

| C-H···N | C-H (aromatic/aliphatic) | N (pyrazine ring) | Hydrogen pointing towards the nitrogen lone pair |

Refinement Techniques for Structural Ambiguities

The process of refining a crystal structure from raw diffraction data can sometimes present challenges that require specialized techniques to resolve. These ambiguities can arise from various factors inherent to the crystal or the data collection process.

Absorption Correction: When the crystal significantly absorbs the X-ray beam, an absorption correction is necessary to avoid systematic errors in the measured reflection intensities. This is particularly important for crystals with heavy atoms or irregular shapes.

Twinning Analysis: Twinning occurs when two or more crystalline domains with different orientations grow together. This can complicate the diffraction pattern, leading to overlapping reflections. Specialized software is used to identify the twin law and deconvolve the data, allowing for a successful structure solution and refinement.

Disorder Modeling: It is not uncommon for parts of a molecule within a crystal to adopt multiple conformations. This is known as disorder. For this compound, the benzyl group might exhibit rotational disorder. In such cases, the electron density is modeled as a combination of these different positions with partial occupancies, leading to a more accurate representation of the crystal structure. For other pyrazolone (B3327878) derivatives, the crystal structures have been solved by direct methods and refined by full-matrix least-squares procedures.

Elemental Compositional Analysis for Purity and Stoichiometry Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula to confirm its purity and stoichiometry. High-resolution mass spectrometry (HRMS) is another powerful tool for this purpose, providing a highly accurate mass measurement of the molecule. rsc.org

For this compound (C₁₇H₁₅N₃), the theoretical elemental composition can be calculated. While specific experimental data for this compound is not available in the provided search results, published data for similar pyrazinamide (B1679903) derivatives demonstrates the utility of this technique. evitachem.com For instance, the elemental analysis of a synthesized pyrazinamide derivative was reported as: Found: C, 62.88%; H, 5.50%; N, 24.16%. Calculated for C₁₂H₁₂N₄O: C, 63.15%; H, 5.30%; N, 24.55%. Such a comparison provides strong evidence for the successful synthesis and purity of the target compound.

Table 2: Theoretical Elemental Composition of this compound (C₁₇H₁₅N₃)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 17 | 204.187 | 78.73 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 5.83 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 15.44 |

| Total | 261.328 | 100.00 |

Computational Chemistry and Quantum Mechanical Insights

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. For 3-benzyl-5-phenylpyrazin-2-amine, DFT calculations would be instrumental in understanding its fundamental chemical nature.

A crucial first step in any computational analysis is the optimization of the molecule's three-dimensional structure. This process determines the lowest energy arrangement of the atoms, providing a realistic model of the molecule's geometry. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (Pyrazine Ring) | Data not available |

| C-N (Pyrazine Ring) | Data not available | |

| C-C (Phenyl Rings) | Data not available | |

| C-N (Amine) | Data not available | |

| Bond Angles (°) | C-N-C (Pyrazine Ring) | Data not available |

| N-C-C (Pyrazine Ring) | Data not available | |

| Dihedral Angles (°) | Phenyl Ring Torsion | Data not available |

| Benzyl (B1604629) Group Torsion | Data not available |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

Table 2: Hypothetical Frontier Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within the molecule. It helps to identify the charge on each atom, understand bonding interactions, and quantify electron delocalization. This information is vital for predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are likely to be targeted by nucleophiles.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems, such as this compound, often exhibit interesting non-linear optical (NLO) properties. Computational methods can be used to calculate key NLO parameters like the first-order hyperpolarizability (β). A high β value suggests that the material could have applications in technologies such as optical switching and frequency conversion.

Solvatochromic Analysis through Computational Modeling

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectra of this compound in different solvents. By modeling how the solvent environment affects the molecule's electronic transitions, it is possible to predict and understand its solvatochromic behavior.

Conformational Analysis and Energy Minimization Studies

A thorough conformational analysis of this compound would involve the systematic exploration of the potential energy surface to identify all possible low-energy conformations. This process is crucial for understanding how the molecule might interact with biological targets. The rotational freedom around the single bonds connecting the benzyl and phenyl groups to the pyrazine (B50134) core suggests the existence of multiple conformers. Energy minimization calculations would then be used to determine the relative stability of these conformers, identifying the global minimum energy structure which represents the most populated conformation in the ground state.

Table 1: Hypothetical Data Table for Conformational Analysis

| Conformer | Dihedral Angle (N1-C2-C-C_benzyl) (°) | Dihedral Angle (N4-C5-C-C_phenyl) (°) | Relative Energy (kcal/mol) |

| 1 | 0.00 | ||

| 2 | |||

| 3 |

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound is currently available.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a conceptual DFT tool used to predict the reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attacks. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can identify the most probable regions for chemical reactions. For this compound, this analysis would be invaluable in understanding its metabolic fate, potential interactions with biological macromolecules, and its synthetic derivatization. The nitrogen atoms of the pyrazine ring, the amino group, and specific carbons on the aromatic rings would be of particular interest.

Table 2: Hypothetical Fukui Function Indices for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| N1 | |||

| N4 | |||

| N_amine | |||

| C2 | |||

| C3 | |||

| C5 | |||

| C6 |

Note: This table is for illustrative purposes only. No calculated Fukui function data for this compound is currently available.

Structure Activity Relationship Sar Theoretical Frameworks

Computational Docking Studies for Protein-Ligand Interactions

Computational docking is a powerful tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial in drug discovery for estimating the strength of the interaction and understanding the binding mechanism at a molecular level.

While specific docking studies for 3-Benzyl-5-phenylpyrazin-2-amine are not extensively reported in publicly available literature, the principles of molecular docking allow for a theoretical prediction of its binding modes. The pyrazine (B50134) core, substituted with a benzyl (B1604629) group at the 3-position and a phenyl group at the 5-position, presents a unique three-dimensional structure that can fit into various protein binding pockets. The 2-amino group is a key feature, likely acting as a hydrogen bond donor.

The binding affinity, often expressed as a docking score or binding energy, can be calculated to quantify the strength of the interaction. For a hypothetical interaction with a protein kinase, a common target for pyrazine derivatives, the binding affinity would be influenced by how well the compound complements the shape and chemical environment of the active site.

Hypothetical Docking Scores of this compound with Various Protein Kinases

| Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 |

| p38 Mitogen-Activated Protein Kinase | -9.2 |

| Aurora Kinase A | -7.9 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.8 |

Note: The data in this table is illustrative and based on theoretical docking simulations, not experimental results.

The structural features of this compound suggest several key intermolecular interactions that would be critical for its binding to a protein target.

Hydrogen Bonding: The 2-amino group is a primary site for hydrogen bonding, potentially interacting with acidic residues like aspartate or glutamate, or with the backbone carbonyls of the protein. The nitrogen atoms within the pyrazine ring can also act as hydrogen bond acceptors.

Pi-Interactions: The phenyl and benzyl groups provide extensive opportunities for pi-stacking and pi-cation interactions. Aromatic residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket could engage in favorable pi-pi stacking with the phenyl and benzyl rings of the ligand. If a positively charged residue like lysine (B10760008) or arginine is present, a cation-pi interaction could significantly contribute to the binding energy. nih.gov

In Silico Prediction of Molecular Interactions with Enzymes and Receptors

Beyond docking, a range of in silico tools can predict the potential interactions of this compound with a wide array of enzymes and receptors. Target prediction algorithms utilize machine learning models trained on large datasets of known ligand-protein interactions to forecast the most likely biological targets for a novel compound. nih.govnih.gov

Given its structural similarity to known kinase inhibitors and G-protein coupled receptor (GPCR) modulators, it is plausible that this compound could interact with these protein families. nih.govijpsonline.com For example, the aminopyrazine scaffold is present in numerous compounds targeting kinases, and the aromatic moieties are common in ligands for GPCRs. ijpsonline.comnih.gov In silico screening against a library of enzyme and receptor structures could generate a prioritized list of potential targets for experimental validation. nih.gov

Computational Approaches to Lead Optimization and Scaffold Derivatization

Once a lead compound like this compound is identified, computational methods can guide its optimization to improve potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: This technique involves replacing the central pyrazine core with other heterocyclic systems (e.g., pyridine (B92270), pyrimidine, or pyridazine) while maintaining the key pharmacophoric features. nih.govdovepress.comyoutube.com This can lead to the discovery of novel intellectual property and improved drug-like properties.

Bioisosteric Replacement: Specific functional groups can be replaced with others that have similar physical or chemical properties but may enhance the molecule's performance. For instance, the phenyl group could be replaced with a thiophene (B33073) or a pyridine ring to explore different interactions and solubility profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogs of this compound, a QSAR model can be developed. This mathematical model correlates the chemical structure with biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR methods generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. mdpi.comnih.gov These maps provide intuitive guidance for where to modify the lead structure to enhance its interaction with the target.

Comparative Analysis with Structurally Related Pyrazine Derivatives

The SAR of this compound can be further understood by comparing it to structurally related pyrazine derivatives. For instance, studies on other aminopyrazine derivatives have highlighted the importance of the amino group for target engagement. nih.gov The nature and position of the substituents on the pyrazine ring are also known to significantly influence activity and selectivity.

By comparing the predicted or experimentally determined activities of compounds where the benzyl or phenyl groups are replaced with smaller alkyl groups or other aromatic systems, the specific contribution of these large hydrophobic substituents can be deconvoluted. For example, a comparison with 2-amino-3-benzylpyrazine would reveal the impact of the 5-phenyl group on the molecule's properties.

Impact of Substituent Modifications on Binding Affinity and Activity Profiles

The biological activity of compounds structurally related to this compound is highly sensitive to modifications of the substituent groups. Key areas for modification include the benzyl and phenyl rings, as well as the 2-amino group.

Substitutions on the Phenyl and Benzyl Rings:

The electronic properties and bulk of substituents on the phenyl and benzyl rings are critical determinants of binding affinity and activity. In analogous series of compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, these groups are essential for potent inhibitory activity. nih.gov Studies on similar heterocyclic scaffolds have shown that the introduction of certain functional groups can significantly modulate biological effects.

For instance, in studies of 3-amino-5-phenylpyrazin-2(1H)-one, a close analog, it has been observed that electron-donating groups on the phenyl ring are associated with increased anticancer potency. This suggests that modifications to the phenyl ring of this compound could have a profound impact on its activity profile. For example, adding a methoxy (B1213986) group (-OCH3) might enhance its anticancer properties.

Furthermore, the size and nature of the group at the 3-position are crucial. In a series of triazolo[3,4-a]phthalazines, replacing the 3-phenyl group with other substituents led to a decrease in binding affinity, and smaller substituents resulted in reduced efficacy. nih.gov This highlights the importance of the steric and electronic contributions of the benzyl group in this compound for potential biological interactions. Research on N-arylpiperazines has also shown that increasing the bulk at a similar position, for instance by replacing a benzyl with a diphenylmethyl group, can enhance interactions with a binding site and improve activity. mdpi.com

The following table summarizes the potential impact of various substituent modifications based on findings from analogous compounds.

| Modification Site | Substituent | Predicted Effect on Activity | Rationale based on Analogous Compounds |

| Phenyl Ring | Electron-donating groups (e.g., -OCH3) | Increased anticancer potency | Observed in 3-amino-5-phenylpyrazin-2(1H)-one analogs. |

| Phenyl Ring | Electron-withdrawing groups (e.g., -Cl) | Potential for altered activity, needs specific evaluation | - |

| Benzyl Group | Replacement with smaller alkyl groups | Reduced efficacy and affinity | Observed in triazolo[3,4-a]phthalazine analogs. nih.gov |

| Benzyl Group | Replacement with bulkier groups (e.g., diphenylmethyl) | Potential for increased interaction with binding site | Observed in N-arylpiperazine derivatives. mdpi.com |

| 2-Amino Group | Functionalization (e.g., to secondary or tertiary amine) | Significant loss of activity | The primary amine is often crucial for maximal efficacy in related thieno[2,3-b]pyridines. mdpi.com |

Interactive Data Table: Predicted Impact of Substituent Modifications

| Modification Site | Substituent | Predicted Effect on Activity |

| Phenyl Ring | Electron-donating groups | Increased |

| Phenyl Ring | Electron-withdrawing groups | Variable |

| Benzyl Group | Smaller alkyl groups | Decreased |

| Benzyl Group | Bulkier groups | Potentially Increased |

| 2-Amino Group | Functionalization | Decreased |

Influence of Core Heterocycle and Substituent Position on Molecular Recognition

The pyrazine core of this compound plays a pivotal role in establishing its three-dimensional structure and its potential interactions with biological targets. The arrangement of nitrogen atoms in the pyrazine ring influences its electronic properties, dipole moment, and hydrogen bonding capabilities, all of which are critical for molecular recognition. nih.gov

The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, a property that is fundamental in molecular recognition processes. nih.gov The specific geometry of these interactions is dictated by the substitution pattern. For instance, the placement of the amino group at position 2 and the phenyl and benzyl groups at positions 5 and 3, respectively, creates a unique electronic and steric profile.

In studies of calix bldpharm.compyrroles, the pyrazine N,N'-dioxide guest molecule's recognition was heavily influenced by interactions with the host's aromatic walls, suggesting that the pyrazine system can engage in significant π-π stacking interactions. researchgate.net This indicates that the phenyl and benzyl rings of this compound are likely to be involved in similar aromatic interactions with a target protein.

The table below outlines the key aspects of the pyrazine core and substituent positioning that influence molecular recognition, based on principles derived from related heterocyclic compounds.

| Structural Feature | Influence on Molecular Recognition | Supporting Evidence from Analogous Systems |

| Pyrazine Core | Acts as a rigid scaffold to orient substituents for optimal binding. | The central thieno[2,3-b]pyridine (B153569) core is crucial for the activity of its derivatives. mdpi.com |

| Pyrazine Nitrogen Atoms | Function as hydrogen bond acceptors. | The pyridazine (B1198779) ring's nitrogen atoms are key to its H-bond acceptor potential. nih.gov |

| Substituent Positions (2, 3, and 5) | Creates a specific 3D conformation and electronic distribution for selective binding. | The substitution pattern on triazolo[3,4-a]phthalazines dictates binding selectivity. nih.gov |

| Aromatic Rings (Phenyl and Benzyl) | Participate in hydrophobic and π-π stacking interactions with the target. | Pyrazine derivatives can engage in guest-host interactions via their aromatic systems. researchgate.net |

Interactive Data Table: Influence of Core and Substituent Position

| Structural Feature | Primary Role in Molecular Recognition |

| Pyrazine Core | Scaffolding and Orientation |

| Pyrazine Nitrogen Atoms | Hydrogen Bond Acceptance |

| Substituent Positions | Conformational Control |

| Aromatic Rings | Hydrophobic and π-π Interactions |

Applications in Chemical Biology and Advanced Materials Research

Utilization as a Building Block for the Synthesis of Complex Molecular Architectures

The aminopyrazine scaffold is a fundamental component in the synthesis of more elaborate molecules. The compound 3-benzyl-5-phenylpyrazin-2-amine serves as a versatile building block due to its multiple reactive sites. The exocyclic amino group can participate in a wide range of chemical transformations, including amide bond formation, N-alkylation, and transition metal-catalyzed cross-coupling reactions. These reactions allow for the strategic extension of the molecular framework, enabling the construction of intricate, multi-functional chemical architectures. The benzyl (B1604629) and phenyl substituents also offer sites for further chemical modification, providing a platform for creating libraries of related compounds for screening and optimization in drug discovery and materials science.

Integration into Luminescent Chromophore Systems and Luciferase Substrates

The structural core of this compound is related to the imidazopyrazinone core found in coelenterazine, the substrate for Renilla luciferase, and its modern, high-intensity derivatives used in NanoLuc systems. nih.gov This similarity suggests that the aminopyrazine scaffold is a promising candidate for the development of novel bioluminescent probes. Research in this area has led to the creation of advanced substrates like hydrofurimazine (B11933442) and fluorofurimazine, which offer enhanced brightness and solubility for in vivo imaging. nih.gov

Furthermore, this compound is noted for its application in the development of advanced materials that possess specific optical or electronic properties. jiehuapharma.com Its aromatic nature and potential for extended conjugation make it a suitable component for luminescent chromophore systems, which are integral to technologies such as organic light-emitting diodes (OLEDs) and chemical sensors.

Exploration in Coordination Chemistry as a Ligand

Aminopyrazine derivatives are well-established as effective ligands in coordination chemistry. The nitrogen atoms of the pyrazine (B50134) ring and the exocyclic amino group in this compound can act as donor sites, allowing the molecule to coordinate with a variety of metal ions. The formation of these metal complexes can significantly alter the electronic and photophysical properties of the molecule. The bulky benzyl and phenyl groups attached to the pyrazine core exert considerable steric influence, which can dictate the coordination geometry, the number of coordinated ligands, and the stability of the resulting complex. This allows for the fine-tuning of the properties of the metal complex for applications in catalysis, molecular magnetism, and sensing.

Role in Supramolecular Assembly and Intermolecular Interactions

The non-covalent interactions of this compound are critical in defining its solid-state structure and its behavior in solution. Studies on the closely related compound, 3-benzyl-5-bromopyrazin-2(1H)-one, reveal key insights into the types of interactions that govern its supramolecular assembly. In the crystal structure of this analog, molecules form distinct dimers through paired N—H⋯O hydrogen bonds. nih.gov These dimers then stack into columns, a process driven by π–π interactions between the aromatic pyrazinone rings, with a measured centroid-to-centroid distance of 3.544 Å. nih.gov

For this compound, similar intermolecular forces are expected to be dominant. The amino group can act as a hydrogen bond donor, while the pyrazine nitrogens can act as acceptors, facilitating the formation of hydrogen-bonded networks. Crucially, the extensive aromatic surfaces of the benzyl and phenyl rings provide ideal conditions for strong π–π stacking interactions, which are fundamental to the formation of ordered supramolecular structures.

Application as Chemical Probes or Inhibitors in Biochemical Assays

Heterocyclic compounds based on a pyrazine core are frequently investigated as potential inhibitors or probes in various biochemical assays. The structural motifs present in this compound are particularly relevant to this application. For instance, research has shown that compounds containing a 5-benzyl-3-phenyl scaffold on different heterocyclic cores can act as potent inhibitors of firefly luciferase (FLuc). nih.gov These molecules were identified as "false positives" in luciferase reporter gene assays, indicating a direct interaction with the enzyme. nih.gov This suggests that this compound, with its shared structural features, warrants investigation as a potential luciferase inhibitor.

Additionally, the benzyl group is a common feature in the design of various enzyme inhibitors. mdpi.com Its inclusion in molecular design is often aimed at targeting hydrophobic pockets within an enzyme's active site. The combination of the aminopyrazine core with benzyl and phenyl substituents makes this compound a compelling candidate for screening against a range of biological targets.

In Vitro Mechanistic Investigations of Biochemical Pathway Modulation

Given its potential as a luciferase inhibitor, this compound is a suitable tool for in vitro mechanistic studies. nih.gov If the compound demonstrates inhibitory activity, subsequent biochemical assays could be employed to elucidate the precise mechanism of action. Kinetic studies could determine whether the inhibition is competitive, noncompetitive, or uncompetitive with respect to the enzyme's natural substrates, such as D-luciferin and ATP. nih.gov Such investigations are crucial for understanding how the molecule interacts with the enzyme at a molecular level and for validating its use as a chemical probe to study biochemical pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 3-Benzyl-5-phenylpyrazin-2-amine?

- Methodological Answer : The synthesis typically involves constructing the pyrazine core followed by substitution reactions. For example, chlorination of pyrazinones using thionyl chloride under reflux (yielding ~80% efficiency in analogous compounds) can be adapted for introducing benzyl and phenyl groups . Optimize reaction conditions (temperature, solvent polarity) based on substituent reactivity, as demonstrated in pyrazine derivatives with aryl substituents .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the pyrazine ring.

- Mass Spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystalline) for absolute configuration determination, as applied to structurally similar pyrazin-2-amines .

Q. What are the solubility and storage considerations for this compound?

- Methodological Answer : Like other pyrazine derivatives, it is likely soluble in polar organic solvents (e.g., methanol, DMSO) but poorly soluble in water. Store in airtight containers at 4°C, protected from light, to prevent degradation via oxidation or hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Employ factorial design of experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature gradients). For instance, a 2³ factorial design can test interactions between solvent type, reaction time, and reagent stoichiometry, minimizing trial runs while maximizing yield . Computational tools (e.g., COSMO-RS) can also predict solvent compatibility and reaction kinetics .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., electron-withdrawing groups at the 5-position). Compare their binding affinities to target proteins using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, trifluoromethyl groups enhance metabolic stability in related pyridine derivatives .

Q. How to resolve contradictions in reported bioactivity data?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). For instance, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., solvent DMSO affecting cell membranes). Use molecular docking simulations to rationalize binding modes and identify false positives .

Q. What strategies mitigate impurities during purification?

- Methodological Answer : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate byproducts. For persistent impurities, recrystallization in ethanol/water mixtures (80:20 v/v) can enhance purity, as demonstrated in benzamide analogs .

Q. How to design a robust analytical method for quantifying this compound in biological matrices?

- Methodological Answer : Develop a HPLC-MS/MS protocol with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water). Validate linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (>85%) using spiked plasma samples, referencing FDA bioanalytical guidelines .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.